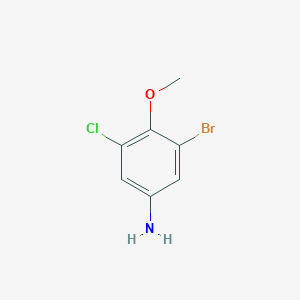

3-Bromo-5-chloro-4-methoxyaniline

描述

3-Bromo-5-chloro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . It is a white to light yellow crystalline solid that is sparingly soluble in water but soluble in common organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-4-methoxyaniline can be synthesized through several methods:

Chlorination and Bromination: One method involves the chlorination of 4-methoxyaniline followed by bromination.

Bromination and Chlorination: Another method involves the bromination of 4-methoxyaniline followed by chlorination.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and bromination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

化学反应分析

Types of Reactions

3-Bromo-5-chloro-4-methoxyaniline undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

科学研究应用

Organic Synthesis

3-Bromo-5-chloro-4-methoxyaniline serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable for creating more intricate compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Halogen exchange or functional group addition | Various halogenated anilines |

| Oxidation | Formation of derivatives through oxidation | Oxidized aniline derivatives |

| Coupling | Formation of complex organic molecules | Biologically active compounds |

The compound exhibits notable biological activities, particularly in pharmacology. Research has indicated its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity : Studies have shown that derivatives of this compound possess effectiveness against various bacterial strains, suggesting potential for new antibiotic development.

Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer), indicating its promise as a therapeutic agent.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Activity Level |

|---|---|---|---|

| This compound | A-549 | TBD | Moderate |

| Derivative X | HeLa | TBD | Moderate |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several substituted anilines, including this compound. The results indicated enhanced antibacterial properties compared to non-halogenated counterparts, highlighting the significance of halogen substitutions in improving activity.

Case Study 2: Anticancer Research

In a recent investigation, analogs of this compound were tested against various cancer cell lines. The study found that structural modifications significantly impacted their cytotoxic effects, emphasizing the importance of chemical substitutions in drug design.

作用机制

The mechanism of action of 3-Bromo-5-chloro-4-methoxyaniline depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes to exert its therapeutic effects .

相似化合物的比较

Similar Compounds

3-Chloro-4-methoxyaniline: Similar in structure but lacks the bromine atom.

4-Bromo-2-methoxyaniline: Similar in structure but has the bromine atom in a different position.

3-Fluoro-2-methoxyaniline: Similar in structure but has a fluorine atom instead of bromine and chlorine.

Uniqueness

3-Bromo-5-chloro-4-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules.

生物活性

3-Bromo-5-chloro-4-methoxyaniline is an aniline derivative that has garnered attention for its diverse biological activities. This compound's structure includes bromine and chlorine substituents, which significantly influence its reactivity and interaction with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClNO

- Molecular Weight : 236.5 g/mol

- LogP : 3.27 (indicating moderate lipophilicity)

These properties suggest that this compound may have reasonable bioavailability, allowing it to interact effectively with various biological targets.

Target Interactions

The compound primarily acts through interactions with enzymes and proteins, potentially influencing:

- Cell Signaling Pathways : It may modulate the activity of transcription factors, altering gene expression profiles.

- Metabolic Enzymes : Interaction with metabolic enzymes can lead to changes in cellular metabolism, affecting the flux of metabolites through various pathways.

Molecular Mechanisms

At the molecular level, this compound can act as either an inhibitor or activator of specific enzymes. For instance:

- Enzyme Inhibition : It may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation.

- Enzyme Activation : Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The presence of halogens in the structure often enhances antibacterial properties, making it a candidate for further investigation as a potential antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Cellular Effects : In vitro studies have demonstrated that prolonged exposure to this compound can alter cell viability and metabolic activity. For example, treatment with varying concentrations led to dose-dependent effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Initial findings suggest that while it exhibits biological activity, careful consideration must be given to its potential toxic effects on non-target cells .

Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Antimicrobial | Potential antibacterial effects noted in similar compounds. |

| Anticancer | Induces apoptosis and affects cell cycle in cancer cell lines. |

| Enzyme Interaction | Modulates enzyme activity; can act as an inhibitor or activator. |

属性

IUPAC Name |

3-bromo-5-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXWSRHXXCULNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603305 | |

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84972-58-7 | |

| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。